![molecular formula C16H17N5O2 B2916959 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol CAS No. 2109561-42-2](/img/structure/B2916959.png)

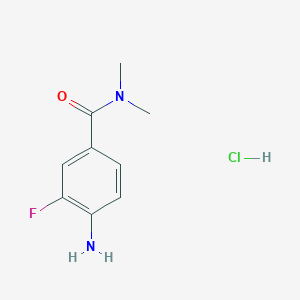

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

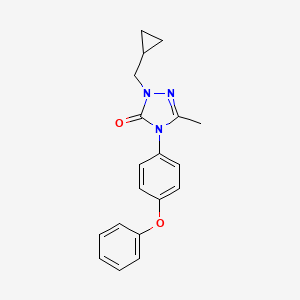

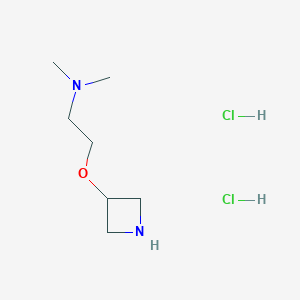

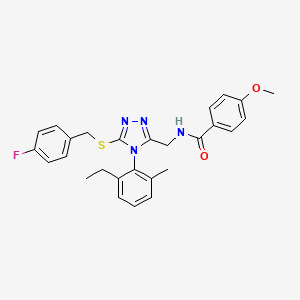

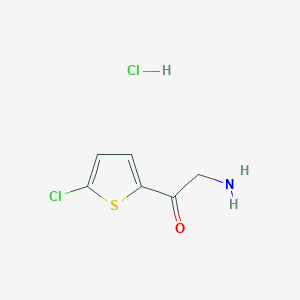

The compound contains several functional groups including a pyrazole ring, a triazole ring, and a phenyl ring. The pyrazole and triazole rings are nitrogen-containing heterocycles that are often found in biologically active compounds . The phenyl ring is a common structural unit in organic chemistry and is often involved in π-π interactions.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the different functional groups. For example, the nitrogen atoms in the pyrazole and triazole rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of multiple nitrogen atoms could potentially make the compound a base. The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthesis of Poly(Pyrazol-1-yl)alkane Ligands : Polypyrazolylmethanes, which include derivatives similar to the queried compound, have been studied for their potential in coordination chemistry. These compounds, including bis(pyrazolyl)phenylmethane and tris(3,5-dimethylpyrazolyl)methane, show consistent carbon-13 NMR chemical shifts and coupling constants useful for pyrazole carbon assignments (Byers et al., 1992).

- Crystal Structure and Biological Evaluation : Novel derivatives of this compound have been synthesized and characterized using techniques like IR, 1H NMR, and X-ray crystal diffraction. They showed potential in suppressing lung cancer cell growth through mechanisms like cell cycle arrest and autophagy (Zheng et al., 2010).

Antimicrobial Activities

- Novel Derivatives as Antimicrobial Agents : Newly synthesized derivatives of the compound, characterized by spectroscopic analyses, have been evaluated for their antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Catalysis and Polymerization

- Ethylene Polymerization Catalysts : Complexes derived from this compound have been used as catalysts in ethylene polymerization, resulting in linear, high-density polyethylene. The structure of the complexes significantly influences the catalyst activity and the nature of the polymers produced (Mkoyi et al., 2013).

- Catalytic Systems for Hydroamination : N,N-donor ligands derived from the compound have been synthesized and used in catalytic systems for intramolecular hydroamination, forming compounds like 2-methyl-1-pyrroline (Tregubov et al., 2013).

Fluorescence and Chemosensing

- Fluorescent Chemosensors for Metal Ions : Some derivatives have been investigated as fluorescent chemosensors, particularly for the detection of metal ions like Al3+, showcasing high selectivity and sensitivity (Asiri et al., 2018).

Coordination Chemistry

- Scandium and Yttrium Complexes : The compound has been used to create organometallic complexes with elements like scandium and yttrium, highlighting its versatility in coordination chemistry (Tredget et al., 2005).

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Molecular docking studies on similar compounds have shown that they can fit well into the active site of certain enzymes, characterized by lower binding free energy . This suggests that the compound may interact with its targets through strong hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been shown to have antileishmanial and antimalarial activities

Pharmacokinetics

Similar compounds with a pyrazole core are known to be well absorbed and distributed in the body . The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may have a significant impact on the cellular processes of these parasites, leading to their inhibition or death.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-11-8-12(2)21(18-11)16(23)14-9-20(19-17-14)10-15(22)13-6-4-3-5-7-13/h3-9,15,22H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNSFYGEMSXVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2916890.png)

![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)